Cas no 63033-82-9 (Benzenamine, N-(2-fluorophenyl)-2,4,6-trinitro-)
63033-82-9 structure
Product Name:Benzenamine, N-(2-fluorophenyl)-2,4,6-trinitro-
CAS-nummer:63033-82-9
MF:C12H7FN4O6
MW:322.205585718155
CID:1645172
Update Time:2024-09-12
Benzenamine, N-(2-fluorophenyl)-2,4,6-trinitro- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, N-(2-fluorophenyl)-2,4,6-trinitro-
- N-(2-FLUOROPHENYL)PICRYLAMINE
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- Inchi: 1S/C12H7FN4O6/c13-8-3-1-2-4-9(8)14-12-10(16(20)21)5-7(15(18)19)6-11(12)17(22)23/h1-6,14H
- InChI-sleutel: ICPWCBARTQWDKC-UHFFFAOYSA-N
- LACHT: C1(NC2=CC=CC=C2F)=C([N+]([O-])=O)C=C([N+]([O-])=O)C=C1[N+]([O-])=O
Berekende eigenschappen
- Exacte massa: 322.03501
- Monoisotopische massa: 322.035
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 2
- Complexiteit: 452
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
Experimentele eigenschappen
- Dichtheid: 1.650±0.06 g/cm3(Predicted)
- Kookpunt: 399.6±42.0 °C(Predicted)
- PSA: 141.45
- pka: -10.31±0.40(Predicted)
Benzenamine, N-(2-fluorophenyl)-2,4,6-trinitro- Gerelateerde literatuur
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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